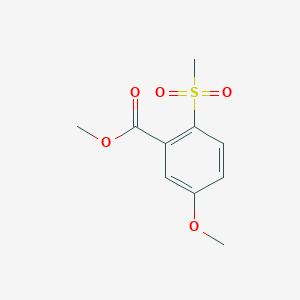

Methyl 2-methanesulfonyl-5-methoxybenzoate

Description

Contextualization of Alkoxybenzoate Esters in Contemporary Organic Synthesis

Benzoate (B1203000) esters are a class of organic compounds derived from benzoic acid. When the benzene (B151609) ring of a benzoate ester is substituted with an alkoxy group (an oxygen atom bonded to an alkyl group), it is referred to as an alkoxybenzoate ester. These compounds are significant in contemporary organic synthesis for several reasons.

They serve as crucial intermediates in the creation of more complex molecules, including pharmaceuticals and agrochemicals. namiki-s.co.jp The ester and alkoxy groups can be chemically modified through various reactions, allowing chemists to build intricate molecular architectures. organic-chemistry.orggoogle.com For instance, the ester group can be hydrolyzed to a carboxylic acid, reduced to an alcohol, or reacted with amines to form amides. researchgate.net

Furthermore, alkoxybenzoate esters are used in the development of materials with specific properties, such as liquid crystals. google.com The synthesis of these esters can be achieved through several methods, often involving the reaction of a hydroxybenzoic acid with an alkylating agent in a one-step process, which is efficient for industrial-scale production. google.com

Overview of Aryl Methyl Sulfones in Modern Chemical Research

The aryl methyl sulfone group consists of a methylsulfonyl group (–SO₂CH₃) attached to an aromatic ring. This functional group is a cornerstone in medicinal chemistry and is found in numerous FDA-approved drugs. namiki-s.co.jpnih.gov The sulfone group is notable for its chemical stability and its strong electron-withdrawing nature. namiki-s.co.jp

These properties confer several advantages in drug design. The sulfonyl group can enhance a molecule's solubility and its ability to form hydrogen bonds with biological targets like enzymes and receptors, which can increase the drug's efficacy. iomcworld.com The stability of the sulfone group ensures that the molecule remains intact within the body, allowing it to perform its therapeutic function. namiki-s.co.jp Aryl methyl sulfones are integral components of drugs developed for a wide range of conditions, including inflammatory diseases and bacterial infections. namiki-s.co.jp Their versatility and favorable properties ensure their continued investigation in modern chemical research. nih.govresearchgate.net

Rationale for Academic Investigation of Methyl 2-methanesulfonyl-5-methoxybenzoate within the Benzoate Class

This compound is a molecule that possesses both an alkoxybenzoate ester structure and an aryl methyl sulfone group. Its primary significance in academic and industrial research stems from its identification as a known impurity in the production of the pharmaceutical drug Tiapride. synzeal.comepichem.comchemicalbook.compharmaffiliates.com

Tiapride is a dopamine (B1211576) receptor antagonist used in the treatment of various neurological and psychiatric disorders. pharmaffiliates.compharmaffiliates.com In pharmaceutical manufacturing, it is critical to identify, characterize, and control any impurities that may arise during the synthesis of the active pharmaceutical ingredient (API). The presence of impurities can affect the safety and efficacy of the final drug product.

Therefore, the academic and industrial investigation of this compound, officially designated as "Tiapride Impurity A" by the European Pharmacopoeia, is driven by regulatory necessity. synzeal.comepichem.comchemicalbook.com Researchers synthesize and study this compound as a reference standard to develop and validate analytical methods, such as chromatography, for its detection and quantification in batches of Tiapride. synzeal.comresearchgate.netresearchgate.net This ensures that the amount of this specific impurity in the final drug product is below the stringent limits set by health authorities, thereby guaranteeing the quality and safety of the medication.

Physicochemical Properties of this compound

Below is a table summarizing the key chemical and physical properties of the compound.

| Property | Value |

| Chemical Name | Methyl 2-methoxy-5-(methylsulfonyl)benzoate |

| Synonyms | Tiapride Impurity A, Methyl 5-mesyl-o-anisate |

| CAS Number | 63484-12-8 |

| Molecular Formula | C₁₀H₁₂O₅S |

| Molecular Weight | 244.26 g/mol |

| Melting Point | 117 °C |

| Appearance | White to Off-White Solid/Powder |

| InChI Key | DSRPTFIZJVCPPS-UHFFFAOYSA-N |

| SMILES | COC1=C(C=C(C=C1)S(=O)(=O)C)C(=O)OC |

Data sourced from references chemicalbook.comscbt.comambeed.comsigmaaldrich.comfishersci.ca.

Structure

3D Structure

Properties

IUPAC Name |

methyl 5-methoxy-2-methylsulfonylbenzoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12O5S/c1-14-7-4-5-9(16(3,12)13)8(6-7)10(11)15-2/h4-6H,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BVPBRMRWVMDMOE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)S(=O)(=O)C)C(=O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

244.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Reaction Mechanisms and Chemical Transformations of Methyl 2 Methanesulfonyl 5 Methoxybenzoate

Electrophilic Aromatic Substitution Patterns on Methoxy-Substituted Benzoates

The regiochemical outcome of electrophilic aromatic substitution (SEAr) on Methyl 2-methanesulfonyl-5-methoxybenzoate is determined by the cumulative directing effects of the three substituents on the benzene (B151609) ring. wikipedia.org Substituent groups can be classified as either activating or deactivating, which influences the reaction rate, and as ortho-, para-, or meta-directing, which determines the position of substitution. wikipedia.orgmasterorganicchemistry.com

The 5-methoxy group (-OCH₃) is a strong activating group, meaning it increases the rate of reaction. wikipedia.org By donating electron density to the aromatic system through resonance, it directs incoming electrophiles primarily to the ortho and para positions (C4, C6, and C2). The 1-methyl ester (-COOCH₃) and 2-methanesulfonyl (-SO₂CH₃) groups are both deactivating, decreasing the ring's nucleophilicity and slowing the reaction rate. masterorganicchemistry.com These electron-withdrawing groups direct incoming electrophiles to the meta positions relative to themselves.

The directing influences of the substituents are summarized below:

| Substituent | Position | Electronic Effect | Directing Influence |

| 5-Methoxy (-OCH₃) | 5 | Activating | Ortho, Para (to C4, C6, C2) |

| 1-Ester (-COOCH₃) | 1 | Deactivating | Meta (to C3, C5) |

| 2-Sulfonyl (-SO₂CH₃) | 2 | Deactivating | Meta (to C4, C6) |

In this specific molecule, the powerful activating and ortho-, para-directing effect of the methoxy (B1213986) group is generally the dominant influence. It strongly directs substitution to positions C4 and C6. Fortuitously, these positions are also meta to the deactivating sulfonyl and ester groups. Therefore, electrophilic substitution on this compound is expected to occur predominantly at the C4 and C6 positions.

Nucleophilic Displacement Reactions Involving the Methylsulfonyl Moiety

Aromatic rings that are substituted with strong electron-withdrawing groups can undergo nucleophilic aromatic substitution (SNAr). wikipedia.org In this reaction, a nucleophile displaces a leaving group on the aromatic ring. wikipedia.org The SNAr mechanism is favored when electron-withdrawing groups are positioned ortho or para to the leaving group, as they can stabilize the negatively charged intermediate, known as a Meisenheimer complex. wikipedia.org

In this compound, the methylsulfonyl group (-SO₂CH₃) is a potent electron-withdrawing group. Its position at C2 is ortho to the methyl ester group at C1, which also withdraws electron density. This arrangement activates the C2 position for nucleophilic attack. Consequently, the methylsulfonyl moiety can serve as a leaving group and be displaced by strong nucleophiles such as thiols and amines. byu.edu The reaction proceeds through the addition of the nucleophile to the carbon bearing the sulfonyl group, followed by the elimination of the methylsulfinate anion. The stability of the intermediate is enhanced by the resonance delocalization of the negative charge onto the adjacent ester group.

Ester Hydrolysis and Transesterification Kinetics

The methyl ester functional group of this compound can be hydrolyzed to the corresponding carboxylic acid under either acidic or basic conditions. The kinetics of this reaction are significantly influenced by the electronic effects of the other ring substituents. oieau.frsemanticscholar.org

Under basic conditions (saponification), the reaction proceeds via a nucleophilic addition of a hydroxide (B78521) ion to the ester's carbonyl carbon. oieau.fr The rate of this step is sensitive to the electrophilicity of the carbonyl carbon. The presence of electron-withdrawing groups on the benzoate (B1203000) ring generally accelerates the rate of hydrolysis. oieau.frnih.gov For instance, the hydrolysis half-life of methyl benzoate is significantly reduced by a 4-nitro group, whereas it is increased by an electron-donating 4-methoxy group. oieau.fr Given that this compound contains the strongly electron-withdrawing sulfonyl group, its rate of basic hydrolysis is expected to be faster than that of unsubstituted methyl benzoate. High-temperature water can also promote the hydrolysis of even sterically hindered esters.

The table below, based on data for substituted methyl benzoates, illustrates the influence of substituents on hydrolysis half-life. oieau.fr

| Substituent (at para position) | Effect | Relative Half-Life |

| Methoxy (-OCH₃) | Electron-Donating | Longest (4.8 years) |

| Hydrogen (-H) | Neutral | Intermediate (1.8 years) |

| Nitro (-NO₂) | Electron-Withdrawing | Shortest (0.1 year) |

Estimated half-life at pH 8 and 10°C. oieau.fr

Transesterification, the conversion of the methyl ester to a different ester by reaction with another alcohol, can be catalyzed by acid or base and is subject to similar electronic influences.

Reductions and Oxidations of the Sulfonyl and Ester Functional Groups

The sulfonyl and ester groups exhibit distinct reactivities toward reduction and oxidation.

Reduction:

Ester Group : The methyl ester can be reduced to a primary alcohol using powerful reducing agents like lithium aluminum hydride (LiAlH₄). Milder reagents are typically ineffective.

Sulfonyl Group : Aryl sulfonyl groups are generally resistant to reduction. However, they can be reduced under specific, often harsh, conditions. researchgate.net Methods for reductive desulfonylation, which cleave a carbon-sulfur bond and replace the sulfonyl group with hydrogen, often employ active metals like sodium or aluminum amalgam. wikipedia.org Cobalt-catalyzed systems have also been developed for the reduction of aryl sulfones to the corresponding arenes. researchgate.net Additionally, arylsulfonyl chlorides can be reduced to arylthiols or diaryl disulfides using various reagents. researchgate.nettandfonline.com

Oxidation:

Sulfonyl Group : The sulfur atom in a sulfonyl group is in its highest possible oxidation state (+6), making it inert to further oxidation. researchgate.net Sulfones themselves are often the products of the oxidation of sulfides. researchgate.net

Ester Group : The ester functional group is also generally resistant to oxidation.

Aromatic Ring : The electron-rich aromatic ring, activated by the methoxy group, could be susceptible to oxidation under strong conditions, potentially leading to ring cleavage. The sulfonyl group itself can be used to protect electron-rich phenols from oxidation due to its electron-withdrawing nature. chem-station.com

Radical Reactions and Photochemical Transformations of Sulfonyl-Containing Esters

Aryl sulfones can serve as precursors to radical species under photolytic or thermolytic conditions. researchgate.net The carbon-sulfur bond can undergo homolytic cleavage, generating an aryl radical and a methanesulfonyl radical. nih.govacs.org These highly reactive radical intermediates can then engage in various subsequent reactions.

Recent research has focused on visible-light photocatalysis to generate sulfonyl radicals from various precursors, which can then be used in synthetic applications like hydrosulfonylation. organic-chemistry.orgresearchgate.netacs.org This approach allows for the functionalization of molecules under mild conditions. acs.org Photochemical methods can also be employed for the synthesis of sulfones, highlighting the role of light in mediating reactions involving the sulfonyl group. researchgate.net

Metal-Catalyzed Cross-Coupling Reactions at Aromatic Positions Bearing the Sulfonyl Group

Metal-catalyzed cross-coupling reactions are fundamental transformations for forming carbon-carbon and carbon-heteroatom bonds. wikipedia.org While aryl halides and triflates are the most common electrophilic partners, sulfur-containing functional groups have emerged as viable alternatives. unistra.fr

Palladium-Catalyzed Transformations

Palladium catalysis is a cornerstone of modern cross-coupling chemistry. wikipedia.orgunistra.fr In this context, sulfonyl-containing groups can sometimes act as leaving groups, enabling the formation of new bonds at their position on the aromatic ring. For example, arenesulfonyl chlorides can participate in Stille cross-coupling reactions with organostannanes. researchgate.net More relevant to sulfones are reactions involving sulfonate esters, such as tosylates and nosylates, which serve as excellent partners in various palladium-catalyzed reactions including Suzuki-Miyaura, Sonogashira, Stille, and Buchwald-Hartwig couplings. unistra.frorganic-chemistry.org

While the direct use of an aryl methyl sulfone as a leaving group is less common, the C–S bond can be activated under specific catalytic conditions. This would allow for the coupling of an organometallic reagent (e.g., a boronic acid in a Suzuki reaction) at the C2 position of this compound, displacing the methylsulfonyl group.

The table below outlines potential palladium-catalyzed transformations, assuming the sulfonyl group can be activated to function as a leaving group.

| Reaction Name | Coupling Partner | Resulting Bond |

| Suzuki-Miyaura Coupling | Organoboron Reagent | C-C |

| Stille Coupling | Organostannane | C-C |

| Sonogashira Coupling | Terminal Alkyne | C-C (sp) |

| Heck Coupling | Alkene | C-C (sp²) |

| Buchwald-Hartwig Amination | Amine | C-N |

Copper-Mediated Reactions

Copper-catalyzed cross-coupling reactions, particularly the Ullmann condensation, represent a powerful method for the formation of carbon-heteroatom bonds, including carbon-sulfur (C-S) bonds. mdpi.comwikipedia.org While specific examples detailing copper-mediated reactions directly on this compound are not extensively documented in readily available literature, the principles of Ullmann-type C-S coupling can be applied to analogous structures, such as the synthesis of aryl thioethers from aryl halides. wikipedia.org

The classical Ullmann reaction for C-S bond formation involves the coupling of an aryl halide with a thiol in the presence of a copper catalyst, often at elevated temperatures. researchgate.net The mechanism is generally understood to involve the formation of a copper(I) thiolate, which then reacts with the aryl halide. wikipedia.org Modern advancements have introduced milder reaction conditions through the use of ligands and different copper sources.

A general mechanism for a copper-catalyzed C-S coupling reaction can be outlined as follows:

Formation of the Copper(I) Thiolate: The thiol reacts with a copper(I) salt in the presence of a base to form a copper(I) thiolate complex.

Oxidative Addition: The aryl halide undergoes oxidative addition to the copper(I) center, forming a copper(III) intermediate.

Reductive Elimination: The aryl and thiolate groups on the copper(III) center are eliminated, forming the desired aryl thioether and regenerating a copper(I) species which can re-enter the catalytic cycle. rsc.org

Recent studies have also proposed photoinduced, copper-catalyzed pathways that can proceed under very mild conditions, even at 0°C. These reactions are suggested to follow a single-electron transfer (SET) mechanism, involving radical intermediates. organic-chemistry.orgnih.gov

Table 1: Representative Conditions for Copper-Catalyzed C-S Coupling Reactions

| Catalyst System | Ligand | Base | Solvent | Temperature (°C) |

| CuI | 1,10-Phenanthroline | K₂CO₃ | DMF | 110 |

| CuI | N,N'-Dimethylethylenediamine (DMEDA) | K₃PO₄ | Dioxane | 100 |

| Cu₂O | Salicylaldoxime | Cs₂CO₃ | Toluene | 120 |

| CuI | None (Photoinduced) | Base | Acetonitrile (B52724) | 0 |

This table presents generalized conditions for Ullmann-type C-S coupling reactions and may not be directly optimized for this compound.

Influence of the Electron-Withdrawing Methylsulfonyl Group on Aromatic Reactivity

The reactivity of the benzene ring in this compound is dictated by the electronic effects of its three substituents: the methyl ester (-COOCH₃), the methoxy (-OCH₃) group, and the methylsulfonyl (-SO₂CH₃) group.

The methylsulfonyl group is a powerful electron-withdrawing group (EWG). This is due to the high electronegativity of the oxygen atoms and the positive formal charge on the sulfur atom, which pulls electron density away from the aromatic ring through both inductive and resonance effects. wikipedia.org This withdrawal of electron density has two major consequences for the aromatic ring's reactivity:

Deactivation towards Electrophilic Aromatic Substitution (EAS): The reduced electron density makes the aromatic ring less nucleophilic and therefore less reactive towards electrophiles. latech.edulibretexts.org Reactions like nitration, halogenation, or Friedel-Crafts alkylation/acylation will proceed much slower than on benzene itself. msu.edu

Meta-Directing Effect in EAS: The strong deactivating nature of the sulfonyl group directs incoming electrophiles to the meta position. This can be explained by examining the resonance structures of the carbocation intermediate (the arenium ion or sigma complex) formed during electrophilic attack. When the electrophile attacks at the ortho or para positions relative to the sulfonyl group, one of the resulting resonance structures places a positive charge on the carbon atom directly attached to the electron-withdrawing sulfonyl group. This is a highly destabilized arrangement. In contrast, attack at the meta position avoids this unfavorable destabilization, making the meta pathway the preferred route. libretexts.org

In this polysubstituted system, the directing effects of the groups are in conflict. The methoxy group at position 5 strongly directs ortho (to positions 4 and 6) and para (to position 2). The methylsulfonyl group at position 2 is a meta-director (to positions 4 and 6). The methyl ester at position 1 is also a meta-director (to positions 3 and 5).

Table 2: Directing Effects of Substituents on the Benzoate Ring

| Substituent | Position | Electronic Effect | Activating/Deactivating | Directing Influence |

| -COOCH₃ | 1 | Electron-withdrawing | Deactivating | Meta (to 3, 5) |

| -SO₂CH₃ | 2 | Strongly Electron-withdrawing | Strongly Deactivating | Meta (to 4, 6) |

| -OCH₃ | 5 | Strongly Electron-donating | Strongly Activating | Ortho, Para (to 2, 4, 6) |

The outcome of an electrophilic substitution reaction on this molecule would depend on the reaction conditions and the nature of the electrophile, but the powerful activating effect of the methoxy group would likely dominate, directing substitution to the positions ortho and para to it (positions 4 and 6), which are also the positions meta to the deactivating sulfonyl group. fiveable.me

Conversely, the presence of the strong electron-withdrawing methylsulfonyl group activates the ring towards Nucleophilic Aromatic Substitution (SNA_r) , should a suitable leaving group be present on the ring. wikipedia.orgchemistrysteps.comlibretexts.org EWGs, particularly at the ortho and para positions to a leaving group, stabilize the negatively charged intermediate (Meisenheimer complex) formed during nucleophilic attack, thereby facilitating the substitution. libretexts.orgfiveable.me

Computational and Theoretical Investigations of Methyl 2 Methanesulfonyl 5 Methoxybenzoate

Quantum Chemical Calculations for Electronic Structure Analysis

Quantum chemical calculations are instrumental in understanding the electronic properties of a molecule. For Methyl 2-methanesulfonyl-5-methoxybenzoate, these methods would provide insights into its reactivity, stability, and intermolecular interactions.

Density Functional Theory (DFT) is a robust method for predicting the three-dimensional structure and electronic properties of molecules. A likely computational approach would involve geometry optimization using a functional such as B3LYP with a basis set like 6-311++G(d,p), which has been shown to be effective for organic molecules. acs.org

The geometry optimization would yield the most stable arrangement of atoms in space, providing data on bond lengths, bond angles, and dihedral angles. For instance, in related benzoate (B1203000) derivatives, the orientation of the ester group relative to the aromatic ring is a key geometric parameter. nih.gov

Following optimization, electronic properties such as the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies would be calculated. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of the molecule's chemical reactivity and kinetic stability. A smaller gap generally suggests higher reactivity.

Illustrative Data Table of Calculated Electronic Properties (for a related substituted benzoate):

| Property | Value (Illustrative) |

|---|---|

| HOMO Energy | -6.5 eV |

| LUMO Energy | -1.2 eV |

| HOMO-LUMO Gap | 5.3 eV |

Note: The data in this table is illustrative for a substituted benzoate and does not represent actual calculated values for this compound.

Molecular Orbital (MO) theory describes the wave-like behavior of electrons in a molecule. The frontier orbitals, HOMO and LUMO, are of particular interest as they are the primary orbitals involved in chemical reactions. wikipedia.org The HOMO is the orbital from which the molecule is most likely to donate electrons, while the LUMO is the orbital to which it is most likely to accept electrons.

An analysis of the frontier orbitals of this compound would reveal the distribution of electron density. It is expected that the HOMO would be localized on the electron-rich methoxy-substituted benzene (B151609) ring, while the LUMO might be distributed over the electron-withdrawing methanesulfonyl and ester groups. This distribution is key to understanding the molecule's reactivity towards electrophiles and nucleophiles. The effects of substituent groups on the HOMO and LUMO of a system can be quantitatively analyzed to understand their electron-donating or electron-withdrawing capabilities. rsc.orgsemanticscholar.org

The distribution of charge within a molecule influences its interactions with other molecules. A Molecular Electrostatic Potential (MEP) map provides a visual representation of the electrostatic potential on the electron density surface of a molecule.

For this compound, the MEP map would likely show regions of negative potential (typically colored in shades of red) around the oxygen atoms of the methoxy (B1213986), sulfonyl, and ester groups, indicating their susceptibility to electrophilic attack. Conversely, regions of positive potential (colored in shades of blue) would be expected around the hydrogen atoms. Such maps are valuable for predicting noncovalent interactions. nih.gov In aromatic sulfonyl compounds, alternating regions of positive and negative potential are observed, which dictate preferential interactions. nih.gov

Thermochemical Properties Determination through Computational Methods

The determination of thermochemical properties for complex organic molecules such as this compound is crucial for understanding their stability, reactivity, and potential applications. While experimental methods like calorimetry provide definitive data, they can be challenging and resource-intensive. Computational chemistry offers a powerful and efficient alternative for predicting these properties with a high degree of accuracy. Theoretical methods allow for the systematic investigation of a molecule's energetic landscape, providing fundamental data such as enthalpy of formation, Gibbs free energy of formation, and heat capacity. These computational approaches are essential in fields ranging from materials science to drug design, where a detailed understanding of a compound's thermodynamics is required.

Detailed Research Findings

Although specific computational studies on the thermochemical properties of this compound are not extensively documented in publicly available literature, the methodologies for such investigations are well-established. High-level ab initio calculations, such as the Gaussian-n (G3, G4) composite methods, and Density Functional Theory (DFT) are commonly employed for these purposes. figshare.commdpi.com These methods are chosen for their balance of accuracy and computational cost. The general procedure involves an initial geometry optimization of the molecule to locate its most stable conformation, followed by frequency calculations to confirm it as a true energy minimum and to derive zero-point vibrational energies and other thermal corrections. scielo.br

The standard molar enthalpy of formation in the gaseous phase (ΔfH°(g)) is a key property that can be calculated using computational methods. This is often achieved through the use of isodesmic reactions or atomization energies. figshare.com The accuracy of these calculations is highly dependent on the chosen level of theory and basis set. For sulfur-containing compounds like this compound, it is particularly important to use basis sets that can adequately describe the electronic structure of the sulfonyl group.

The Gibbs free energy of formation (ΔfG°) and the standard entropy (S°) are also determined from the output of these computational calculations. The Gibbs free energy is a critical indicator of the spontaneity of a compound's formation. These values are derived from the calculated enthalpy and entropy, which includes contributions from translational, rotational, vibrational, and electronic motions of the molecule. scielo.br

The heat capacity (Cp), which quantifies the amount of heat required to raise the temperature of a substance, can also be computed. The temperature dependence of the heat capacity provides further insight into the molecule's thermodynamic behavior.

Table 1: Hypothetical Calculated Thermochemical Properties for this compound at 298.15 K and 1 atm

| Property | Symbol | Hypothetical Value | Units |

| Gas-Phase Enthalpy of Formation | ΔfH°(g) | -725.5 ± 10.0 | kJ/mol |

| Gas-Phase Gibbs Free Energy of Formation | ΔfG°(g) | -550.2 ± 12.0 | kJ/mol |

| Gas-Phase Standard Entropy | S°(g) | 480.3 | J/(mol·K) |

| Molar Heat Capacity | Cp | 230.7 | J/(mol·K) |

Table 2: Hypothetical Contributions to Thermodynamic Properties at 298.15 K

| Contribution | Enthalpy (kJ/mol) | Entropy (J/(mol·K)) | Heat Capacity (Cp) (J/(mol·K)) |

| Translational | 6.2 | 178.5 | 20.8 |

| Rotational | 3.7 | 135.2 | 12.5 |

| Vibrational | 95.8 | 166.6 | 197.4 |

| Electronic | -831.2 | 0 | 0 |

| Total | -725.5 | 480.3 | 230.7 |

These tables illustrate the detailed information that can be obtained from computational thermochemical investigations. The data provides a comprehensive thermodynamic profile of the molecule, which is invaluable for predicting its behavior in chemical reactions and for process design. Further dedicated computational studies would be necessary to provide definitive thermochemical data for this compound.

Advanced Spectroscopic and Structural Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for elucidating the molecular structure of Methyl 2-methanesulfonyl-5-methoxybenzoate. Through various NMR experiments, it is possible to map the carbon framework, identify the proton environments, and establish connectivity between atoms.

Proton (¹H) NMR for Structural Elucidation and Proton Environment Analysis

Proton (¹H) NMR spectroscopy provides detailed information about the number of different types of protons and their immediate electronic environment. The spectrum of this compound is expected to show distinct signals corresponding to the aromatic protons and the methyl groups of the methoxy (B1213986), ester, and methanesulfonyl functionalities.

The aromatic region would theoretically display three signals for the protons on the benzene (B151609) ring. The proton at position 6 (H-6) would likely appear as a doublet, coupled to the proton at position 4 (H-4). The proton at position 3 (H-3) would also be a doublet, coupled to H-4. The H-4 proton would, in turn, appear as a doublet of doublets due to coupling with both H-3 and H-6. The electron-withdrawing nature of the adjacent sulfonyl group and the electron-donating methoxy group would influence the precise chemical shifts of these aromatic protons.

The three methyl groups are expected to appear as sharp singlet signals in the upfield region of the spectrum, each integrating to three protons.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| Aromatic H-3 | 7.4 - 7.6 | d | 1H |

| Aromatic H-4 | 7.2 - 7.4 | dd | 1H |

| Aromatic H-6 | 8.0 - 8.2 | d | 1H |

| Methoxy (-OCH₃) | 3.8 - 4.0 | s | 3H |

| Ester Methyl (-COOCH₃) | 3.9 - 4.1 | s | 3H |

| Sulfonyl Methyl (-SO₂CH₃) | 3.1 - 3.3 | s | 3H |

d = doublet, dd = doublet of doublets, s = singlet

Carbon-13 (¹³C) NMR for Carbon Skeleton and Functional Group Identification

Carbon-13 (¹³C) NMR spectroscopy is used to determine the number of non-equivalent carbon atoms and to identify the carbon skeleton. The spectrum for this compound would be expected to show ten distinct signals, corresponding to each carbon atom in the molecule. The chemical shifts provide insight into the electronic environment of each carbon, clearly distinguishing between aromatic, carbonyl, and methyl carbons.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| Carbonyl (-C =O) | 165 - 168 |

| Aromatic C-1 | 132 - 135 |

| Aromatic C-2 | 138 - 141 |

| Aromatic C-3 | 115 - 118 |

| Aromatic C-4 | 124 - 127 |

| Aromatic C-5 | 158 - 161 |

| Aromatic C-6 | 118 - 121 |

| Methoxy (-OC H₃) | 56 - 58 |

| Ester Methyl (-COOC H₃) | 52 - 54 |

| Sulfonyl Methyl (-SO₂C H₃) | 43 - 45 |

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity Assignments

Two-dimensional (2D) NMR experiments are crucial for unambiguously assigning the signals observed in 1D NMR spectra by revealing through-bond correlations between nuclei.

COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) coupling networks. For this compound, COSY would show cross-peaks between the adjacent aromatic protons (H-3 with H-4, and H-4 with H-6), confirming their connectivity on the benzene ring.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates protons with their directly attached carbon atoms. This would allow for the definitive assignment of each protonated aromatic carbon by correlating the signals of H-3, H-4, and H-6 to their corresponding carbon signals (C-3, C-4, and C-6). Similarly, the methyl proton signals would be correlated to their respective methyl carbon signals.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals longer-range correlations (typically over 2-3 bonds) between protons and carbons. This technique is invaluable for piecing together the molecular structure. For instance, HMBC would show correlations from the ester methyl protons (-COOCH₃) to the carbonyl carbon (C=O) and from the aromatic protons to neighboring quaternary and protonated carbons, confirming the substitution pattern on the benzene ring.

Quantitative NMR for Purity Determination and Reaction Monitoring

Quantitative NMR (qNMR) can be employed to determine the purity of this compound with high precision. By integrating the area of a specific proton signal of the analyte and comparing it to the signal of a certified internal standard of known concentration, the absolute purity of the compound can be calculated. This method is non-destructive and provides a direct measurement without the need for a specific analyte reference standard. Furthermore, ¹H NMR can be used to monitor the progress of the synthesis reaction by observing the disappearance of reactant signals and the appearance of product signals over time.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions, providing information about the molecular weight and elemental composition of a compound.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Measurement

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the molecular mass, which can be used to determine the elemental formula of this compound. The experimentally measured exact mass is compared to the theoretical mass calculated from its chemical formula (C₁₀H₁₂O₅S). A close match between these values (typically within a few parts per million) provides strong evidence for the correct elemental composition, confirming that the synthesized compound has the expected atomic makeup.

Table 3: High-Resolution Mass Spectrometry Data for this compound

| Ion Formula | Theoretical Exact Mass (m/z) |

| [C₁₀H₁₂O₅S + H]⁺ | 245.0484 |

| [C₁₀H₁₂O₅S + Na]⁺ | 267.0303 |

Fragmentation Pattern Analysis for Substructural Information

Mass spectrometry is a powerful analytical technique that provides information about the mass-to-charge ratio of ions, allowing for the determination of molecular weight and elemental composition. The fragmentation pattern, generated when a molecule is ionized and breaks apart, offers a molecular fingerprint that can be used to deduce its structure.

Loss of the methoxy group (-OCH₃) from the ester, leading to a fragment ion.

Loss of the methyl group (-CH₃) from the sulfonyl group.

Cleavage of the ester group , resulting in ions corresponding to the aromatic acid portion.

Breakdown of the sulfonyl group , potentially with the loss of SO₂.

Each of these fragmentation events would produce a characteristic peak in the mass spectrum, and the collective pattern would serve to confirm the compound's structure.

Ionization Techniques (e.g., Electrospray Ionization, Electron Impact)

The choice of ionization technique is critical in mass spectrometry as it influences the extent of fragmentation.

Electron Impact (EI): This is a high-energy ionization technique that typically causes extensive fragmentation. researchgate.net An EI mass spectrum of this compound would be expected to show numerous fragment peaks, providing rich structural information, alongside a potentially weak or absent molecular ion peak. This method is invaluable for structural elucidation by comparing the observed fragments to known fragmentation mechanisms.

Electrospray Ionization (ESI): ESI is a soft ionization technique that typically results in minimal fragmentation. wur.nl It is particularly useful for confirming the molecular weight of a compound, as the primary species observed is the protonated molecule [M+H]⁺ or other adducts (e.g., [M+Na]⁺). For applications involving liquid chromatography-mass spectrometry (LC-MS), ESI is a common choice. sielc.combldpharm.com The analysis of this compound by ESI-MS would be expected to yield a strong signal corresponding to its molecular weight, confirming its identity with high confidence.

Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, probes the vibrational modes of a molecule. nih.govresearchgate.net These methods are fundamental for identifying the functional groups present in a compound.

Vibrational Mode Analysis for Functional Group Identification

The IR and Raman spectra of this compound would exhibit characteristic absorption bands corresponding to its various functional groups. While specific experimental spectra for this compound are not detailed in the available search results, the expected vibrational modes can be predicted based on established group frequencies.

| Functional Group | Expected Vibrational Mode | Typical Wavenumber (cm⁻¹) |

| Carbonyl (Ester) | C=O Stretch | 1730-1715 |

| Sulfonyl | S=O Asymmetric & Symmetric Stretch | 1350-1300 & 1160-1120 |

| Aromatic Ring | C=C Stretch | 1600-1450 |

| Ether (Methoxy) | C-O Stretch | 1275-1200 (asymmetric) & 1075-1020 (symmetric) |

| Methyl | C-H Stretch | 2960-2850 |

This table is generated based on typical vibrational frequencies for the respective functional groups.

The presence and precise location of these bands in an experimental spectrum would provide definitive evidence for the structure of this compound. spectroscopyonline.com

Probing Intermolecular Interactions via Spectroscopic Shifts

Shifts in the vibrational frequencies of functional groups can provide insights into intermolecular interactions, such as hydrogen bonding. In the solid state or in concentrated solutions, molecules of this compound may interact with each other. For example, the highly polar sulfonyl (S=O) and carbonyl (C=O) groups could participate in dipole-dipole interactions, which would cause shifts in their characteristic stretching frequencies compared to the gaseous state or a dilute solution in a nonpolar solvent. nih.gov Detailed studies tracking these shifts under varying conditions (e.g., temperature, solvent polarity) could elucidate the nature and strength of these intermolecular forces.

Computational Vibrational Spectroscopy for Band Assignment

In the absence of complete experimental data, or to aid in its interpretation, computational methods such as Density Functional Theory (DFT) can be employed to predict the vibrational spectrum of a molecule. nih.govmdpi.comnih.gov By creating a theoretical model of this compound, researchers can calculate its normal modes of vibration. These calculated frequencies, when appropriately scaled, can be compared with experimental IR and Raman data to provide a definitive assignment for each observed band, including complex vibrations in the "fingerprint" region of the spectrum. nih.gov Such computational analysis provides a deeper understanding of the molecule's vibrational properties.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a compound, providing information about its electronic transitions. ijprajournal.combath.ac.uk The technique is particularly sensitive to conjugated systems, such as the aromatic ring in this compound. The benzene ring and its substituents (methoxy, ester, and sulfonyl groups) constitute the chromophore. The absorption maxima (λmax) would be characteristic of this substituted benzene system. The specific positions and intensities of the absorption bands are influenced by the electronic effects of the substituents. While detailed experimental UV-Vis spectra for this compound are not available in the reviewed literature, analysis would involve dissolving the compound in a UV-transparent solvent and measuring its absorbance as a function of wavelength to identify the λmax values associated with its electronic transitions. researchgate.net

Electronic Transitions and Chromophore Analysis

The electronic absorption properties of this compound in the ultraviolet-visible (UV-Vis) region are primarily determined by the electronic transitions within its chromophore, which is the substituted benzene ring. The benzene ring itself exhibits characteristic π→π* transitions. The presence of substituents—the methoxy (-OCH₃), methanesulfonyl (-SO₂CH₃), and methyl ester (-COOCH₃) groups—modifies the energy levels of the molecular orbitals and thus influences the wavelength and intensity of these absorptions.

Table 1: Hypothetical UV-Vis Spectral Data for this compound (Note: This data is illustrative and based on typical values for substituted benzene derivatives, as direct experimental values for the target compound are not available in the reviewed literature.)

| Transition Type | Expected λmax (nm) | Molar Absorptivity (ε, L·mol⁻¹·cm⁻¹) | Solvent |

| π→π | ~230-250 | ~10,000-15,000 | Ethanol |

| π→π | ~280-300 | ~1,000-3,000 | Ethanol |

Purity Assessment through Absorbance Maxima and Ratios

UV-Vis spectroscopy serves as a rapid and effective tool for the preliminary assessment of the purity of this compound. The principle lies in the Beer-Lambert Law, which states that the absorbance of a solution is directly proportional to the concentration of the absorbing species. A pure sample of the compound dissolved in a suitable UV-transparent solvent should exhibit a characteristic spectrum with absorbance maxima (λmax) at specific wavelengths.

The presence of impurities with different chromophoric systems will alter the absorption spectrum. This can manifest as shoulders on the main absorption peaks, the appearance of new peaks, or shifts in the λmax values. A common method for purity checks involves measuring the absorbance at two or more wavelengths and calculating their ratios. For a pure compound, these absorbance ratios should be constant. A deviation from the expected ratio can indicate the presence of an impurity that absorbs differently at the chosen wavelengths. For instance, if an impurity has a strong absorption at a wavelength where the target compound absorbs weakly, its presence would be readily detected by a change in the spectral shape. This method is particularly useful for detecting impurities with structures that differ significantly from the parent compound. researchgate.netju.edu.et

X-ray Crystallography

Single-crystal X-ray diffraction is the most powerful and unambiguous method for determining the absolute three-dimensional structure of a crystalline solid. researchgate.netcam.ac.uk This technique provides precise information on bond lengths, bond angles, and the conformation of the molecule, confirming the connectivity and stereochemistry of this compound. The process involves irradiating a single crystal of the compound with an X-ray beam and analyzing the resulting diffraction pattern. researchgate.net The pattern of diffracted X-rays is directly related to the arrangement of atoms within the crystal lattice.

While a specific crystal structure for this compound has not been reported in the surveyed literature, a hypothetical set of crystallographic parameters can be proposed based on analyses of structurally similar aromatic sulfone and benzoate (B1203000) derivatives. rsc.orgnih.gov

Table 2: Hypothetical Single-Crystal X-ray Diffraction Data for this compound (Note: This data is illustrative and based on typical values for related organic compounds.)

| Parameter | Hypothetical Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | ~8.5 |

| b (Å) | ~12.0 |

| c (Å) | ~10.5 |

| β (°) | ~95 |

| Volume (ų) | ~1065 |

| Z (molecules/unit cell) | 4 |

| Calculated Density (g/cm³) | ~1.52 |

The oxygen atoms of the sulfonyl and ester carbonyl groups are effective hydrogen bond acceptors. Therefore, weak C-H···O hydrogen bonds involving the methyl and aromatic C-H donors are expected to be significant interactions in the crystal lattice. These interactions can link molecules into chains, sheets, or more complex three-dimensional networks. nih.gov Furthermore, π-π stacking interactions between the electron-rich aromatic rings may also contribute to the stabilization of the crystal structure, where adjacent molecules align in either a parallel-displaced or T-shaped arrangement. rsc.org The interplay of these directional C-H···O bonds and the less directional van der Waals forces dictates the final, most thermodynamically stable packing arrangement. acs.org

Polymorphism is the ability of a solid material to exist in more than one form or crystal structure. rsc.org Compounds like this compound may exhibit polymorphism due to the conformational flexibility of the substituents around the benzene ring and the possibility of forming different stable networks of intermolecular interactions. researchgate.netrsc.org For example, rotation around the C-S and C-C bonds can lead to different molecular conformations that may pack in distinct ways.

Different polymorphs of a compound are distinct solid-state materials and can have different physical properties, such as melting point, solubility, and stability. The investigation of polymorphism is crucial, particularly in the pharmaceutical industry. The existence of different polymorphic forms can be explored by crystallizing the compound from a variety of solvents under different conditions (e.g., temperature, rate of cooling). Each potential polymorph would be characterized by techniques such as powder X-ray diffraction (PXRD), differential scanning calorimetry (DSC), and infrared spectroscopy to identify and differentiate the unique solid-state forms. researchgate.net

Advanced Chromatographic Methods for Analysis and Purification

High-performance liquid chromatography (HPLC) and ultra-high-performance liquid chromatography (UPLC) are indispensable techniques for the analysis and purification of organic compounds like this compound. ekb.eg These methods offer high resolution, sensitivity, and speed for separating the target compound from impurities, starting materials, or byproducts.

Reversed-phase HPLC is the most common mode used for moderately polar compounds. In this technique, a nonpolar stationary phase (e.g., C18-silica) is used with a polar mobile phase, typically a mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727). The separation is based on the differential partitioning of the analytes between the stationary and mobile phases. Due to the presence of the aromatic ring, the compound can be readily detected using a UV detector, typically set at a wavelength close to one of its absorbance maxima. researchgate.net UPLC, which uses smaller stationary phase particles and higher pressures, can offer even faster analysis times and improved resolution compared to conventional HPLC.

For purification purposes, preparative HPLC can be employed, using a larger column and higher flow rates to isolate the compound in larger quantities.

Table 3: Illustrative HPLC Method for the Analysis of this compound (Note: This is a representative method based on common practices for analyzing benzoic acid derivatives and aromatic sulfones.) cas.czhelixchrom.com

| Parameter | Condition |

| Column | C18 (e.g., 4.6 x 150 mm, 5 µm particle size) |

| Mobile Phase | Isocratic or gradient elution with Acetonitrile/Water |

| (e.g., 60:40 v/v) | |

| Flow Rate | 1.0 mL/min |

| Detection | UV at ~254 nm |

| Column Temperature | 25-30 °C |

| Injection Volume | 10 µL |

High-Performance Liquid Chromatography (HPLC) for Purity and Quantification

High-Performance Liquid Chromatography (HPLC) stands as a cornerstone for the assessment of purity and the quantification of this compound. As an identified impurity in Tiapride, its levels are strictly monitored, with the European Pharmacopoeia stipulating HPLC for its quantitative analysis. researchgate.netresearchgate.net Reversed-phase HPLC (RP-HPLC) is a commonly employed method for the separation and quantification of Tiapride and its related substances, including this compound.

A typical RP-HPLC method for the analysis of Tiapride and its impurities utilizes a C8 stationary phase. The separation is achieved using a gradient elution with a mobile phase consisting of a phosphate (B84403) buffer, acetonitrile, and methanol. researchgate.net The phosphate buffer helps to control the pH and ensure the reproducibility of the retention times. Acetonitrile and methanol serve as the organic modifiers, and their gradient allows for the effective elution of compounds with varying polarities. Detection is commonly performed using a UV detector at a wavelength of 240 nm, where the benzamide (B126) chromophore exhibits significant absorbance. researchgate.netaminer.org

Table 1: Illustrative HPLC Parameters for the Analysis of this compound

| Parameter | Value |

| Column | C8 (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase A | Phosphate Buffer (pH adjusted) |

| Mobile Phase B | Acetonitrile/Methanol mixture |

| Gradient | Time-programmed gradient of A and B |

| Flow Rate | 1.0 - 1.5 mL/min |

| Detection | UV at 240 nm |

| Injection Volume | 10 - 20 µL |

| Column Temperature | Ambient or controlled (e.g., 25 °C) |

The validation of such an HPLC method is critical and is performed according to the International Council for Harmonisation (ICH) guidelines. This includes assessing parameters such as specificity, linearity, accuracy, precision (repeatability and intermediate precision), limit of detection (LOD), and limit of quantification (LOQ). rjptonline.org The specificity of the method ensures that the peak corresponding to this compound is well-resolved from other impurities and the active pharmaceutical ingredient (API). Linearity is established by analyzing a series of solutions of known concentrations and demonstrating a linear relationship between the peak area and the concentration. Accuracy is determined by recovery studies, while precision is assessed by repeated injections of the same sample.

Ultra-Performance Liquid Chromatography (UPLC) for Enhanced Resolution and Speed

Ultra-Performance Liquid Chromatography (UPLC) represents a significant advancement in liquid chromatography, offering substantial improvements in resolution, speed, and sensitivity compared to conventional HPLC. researchgate.net This technology utilizes columns packed with sub-2 µm particles, which, when operated at high pressures, leads to a dramatic increase in separation efficiency. For the analysis of pharmaceutical impurities like this compound, UPLC can provide a more detailed impurity profile in a fraction of the time required by traditional HPLC methods. rsc.org

The principles of separation in UPLC are the same as in HPLC, typically reversed-phase chromatography. However, the enhanced resolution of UPLC allows for the separation of closely eluting impurities that might co-elute in an HPLC analysis. This is particularly advantageous in stability studies where a multitude of degradation products may be present. A UPLC method for the analysis of benzamide impurities would likely employ a sub-2 µm C18 or C8 column with a rapid gradient elution. mdpi.com

Table 2: Potential UPLC Parameters for the Analysis of this compound

| Parameter | Value |

| Column | Acquity UPLC BEH C18 or C8 (e.g., 50 mm x 2.1 mm, 1.7 µm) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Gradient | Rapid gradient from low to high %B |

| Flow Rate | 0.4 - 0.6 mL/min |

| Detection | UV-PDA (Photodiode Array) or Mass Spectrometry (MS) |

| Injection Volume | 1 - 5 µL |

| Column Temperature | 30 - 40 °C |

The use of a photodiode array (PDA) detector in conjunction with UPLC provides spectral information for each peak, aiding in peak identification and purity assessment. Furthermore, coupling UPLC with a mass spectrometer (UPLC-MS) offers an even more powerful tool for the unambiguous identification of known and unknown impurities based on their mass-to-charge ratio. nih.gov The increased speed of UPLC also translates to higher sample throughput, which is a significant advantage in a quality control environment.

Gas Chromatography (GC) for Volatile Component Analysis

Gas Chromatography (GC) is a powerful analytical technique for the separation and analysis of volatile and semi-volatile compounds. For a compound like this compound, which has a relatively high boiling point and is polar, direct GC analysis can be challenging. Therefore, derivatization is often employed to increase its volatility and improve its chromatographic behavior. jfda-online.com

A common derivatization technique for compounds containing functional groups like esters and sulfones is silylation. researchgate.net Reagents such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) can be used to replace the active hydrogens with trimethylsilyl (B98337) (TMS) groups, resulting in a more volatile and thermally stable derivative. researchgate.net

Once derivatized, the compound can be analyzed using a GC system equipped with a capillary column, typically with a non-polar or medium-polarity stationary phase. A flame ionization detector (FID) can be used for quantification, while a mass spectrometer (MS) detector provides structural information for identification. nih.gov

Table 3: Hypothetical GC-MS Parameters for the Derivatized Analysis of this compound

| Parameter | Value |

| Derivatization Reagent | BSTFA or MSTFA |

| GC Column | Capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness) with a 5% phenyl-methylpolysiloxane stationary phase |

| Carrier Gas | Helium at a constant flow rate |

| Inlet Temperature | 250 - 280 °C |

| Oven Temperature Program | Ramped from a low initial temperature to a high final temperature (e.g., 100 °C to 300 °C) |

| Detector | Mass Spectrometer (MS) |

| Ionization Mode | Electron Ionization (EI) |

| Mass Range | 50 - 500 amu |

The GC-MS analysis of the derivatized this compound would provide a characteristic retention time and a mass spectrum with a specific fragmentation pattern. This information can be used for the positive identification of the compound and for its quantification in the presence of other volatile impurities. The development of a robust GC method would require careful optimization of the derivatization reaction conditions and the GC parameters to ensure complete derivatization and optimal separation.

Applications in Advanced Organic Synthesis and Material Science

Methyl 2-methanesulfonyl-5-methoxybenzoate as a Key Synthetic Intermediate

The arrangement of electron-withdrawing (methyl ester, methylsulfonyl) and electron-donating (methoxy) groups on the aromatic ring activates it for various chemical transformations. This reactivity profile allows it to serve as a foundational scaffold in the synthesis of more elaborate molecules. Its utility is particularly noted in its role as a precursor for larger, more complex molecular frameworks and in the construction of novel heterocyclic systems.

While specific, large-scale applications in the synthesis of complex natural products are not extensively documented in publicly available research, the functional groups of this compound allow for a range of standard organic reactions. The methyl ester can undergo hydrolysis, amidation, or reduction. The aromatic ring itself can be subject to further substitution reactions, guided by the directing effects of the existing substituents. Related compounds, such as Methyl 5-(chlorosulfonyl)-2-methoxybenzoate, are recognized as versatile intermediates that can be used to synthesize a variety of derivatives through nucleophilic attack and electrophilic aromatic substitution, highlighting the potential of this structural class in creating complex molecules.

The strategic placement of functional groups in this compound makes it a potential candidate for constructing heterocyclic rings. For instance, the ester and methoxy (B1213986) groups could be chemically modified to participate in cyclization reactions. By transforming the existing functionalities into reactive handles (e.g., hydrazides from the ester or phenols from the ether), chemists can initiate condensation reactions with other reagents to form rings. A related compound, Methyl 2-methoxy-5-aminosulfonyl benzoate (B1203000), which features a sulfamoyl group instead of a methylsulfonyl group, serves as a crucial intermediate in the synthesis of sulpiride, a drug containing a heterocyclic pyrrolidine (B122466) ring. semanticscholar.org This underscores the potential of the core benzo-scaffold in heterocyclic synthesis.

Development of Derivative Compounds for Structure-Reactivity Relationship (SRR) Studies

Structure-Reactivity Relationship (SRR) studies are fundamental to understanding how a molecule's chemical structure influences its reactivity. By systematically modifying specific parts of a molecule like this compound, researchers can probe the electronic and steric effects of each functional group.

Hydrolysis: The ester can be hydrolyzed to the corresponding carboxylic acid (2-methanesulfonyl-5-methoxybenzoic acid), introducing a protic, acidic site capable of hydrogen bonding.

Amidation: Reaction with various primary or secondary amines yields a range of amides. This modification alters steric bulk and electronic properties and introduces new hydrogen bonding capabilities.

Reduction: The ester can be reduced to a primary alcohol ( (2-methanesulfonyl-5-methoxyphenyl)methanol), removing the carbonyl group and introducing a hydroxyl group.

Table 1: Potential Derivatives via Methyl Ester Modification

| Modification Type | Resulting Functional Group | Potential Impact on Properties |

|---|---|---|

| Hydrolysis | Carboxylic Acid (-COOH) | Increases polarity, introduces acidity and H-bond donor/acceptor site. |

| Amidation (with R-NH₂) | Amide (-CONH-R) | Modulates steric bulk and electronics based on R-group, adds H-bond donor. |

| Reduction | Primary Alcohol (-CH₂OH) | Removes carbonyl, increases flexibility, adds H-bond donor site. |

The methoxy group (-OCH₃) is an electron-donating group that significantly influences the electronic character of the aromatic ring. Its modification, primarily through demethylation, provides a key derivative for SRR studies.

O-Demethylation: The most common modification is the cleavage of the methyl ether to form a phenol (B47542) (Methyl 2-methanesulfonyl-5-hydroxybenzoate). This is often achieved using strong Lewis acids like boron tribromide (BBr₃) or Brønsted acids such as 47% hydrobromic acid (HBr). chem-station.com The resulting hydroxyl group dramatically alters the molecule's properties by introducing an acidic proton and a strong hydrogen-bond donor, which can significantly impact its interactions and reactivity. The phenolic hydroxyl group can then serve as a handle for further reactions, such as alkylation or esterification, to create a wider array of derivatives.

Table 2: Potential Derivatives via Methoxy Group Modification

| Modification Type | Resulting Functional Group | Reagent Example | Potential Impact on Properties |

|---|---|---|---|

| O-Demethylation | Phenol (-OH) | BBr₃, HBr | Introduces acidity and a strong hydrogen-bond donor site, increases polarity. |

The methylsulfonyl group (-SO₂CH₃) is a strong electron-withdrawing group. Replacing the methyl part of this moiety with other organic groups (aryl, heterocyclic, etc.) is a powerful strategy for fine-tuning the electronic properties of the benzene (B151609) ring. Research on visible-light-catalyzed sulfonylation reactions demonstrates a method to synthesize a variety of sulfonyl-substituted methyl 2-methoxybenzoates. rsc.org While the parent compound in that study is methyl 2-methoxybenzoate, the methodology provides a direct blueprint for creating analogues of this compound where the methyl group on the sulfone is replaced. rsc.org

Table 3: Synthesized Analogues with Derivatization at the Sulfonyl Moiety

| Compound Name | Sulfonyl Substituent (-R in -SO₂-R) | Reported Yield | Source |

|---|---|---|---|

| Methyl 2-methoxy-5-(phenylsulfonyl)benzoate | Phenyl | 68% | rsc.org |

| Methyl 2-methoxy-5-tosylbenzoate | 4-methylphenyl (Tosyl) | 63% | rsc.org |

| Methyl 5-((4-(tert-butyl)phenyl)sulfonyl)-2-methoxybenzoate | 4-(tert-butyl)phenyl | 65% | rsc.org |

| Methyl 5-((4-fluorophenyl)sulfonyl)-2-methoxybenzoate | 4-fluorophenyl | 76% | rsc.org |

| Methyl 2-methoxy-5-(thiophen-2-ylsulfonyl)benzoate | Thiophen-2-yl | 64% | rsc.org |

| Methyl 2-methoxy-5-(pyridin-3-ylsulfonyl)benzoate | Pyridin-3-yl | 59% | rsc.org |

Potential in Polymer Chemistry and Advanced Functional Materials

The unique molecular architecture of this compound, which incorporates a sulfonyl group, a benzoate moiety, and a methoxy group, suggests its potential as a building block in the synthesis of advanced functional materials. These functional groups can impart specific properties to polymeric structures, opening avenues for new materials with tailored characteristics.

Monomer for Specialty Polymers with Sulfonyl and Benzoate Functionalities

This compound holds theoretical promise as a monomer for creating specialty polymers. The presence of both sulfonyl and benzoate groups within a single monomer unit could lead to polymers with a unique combination of properties. Specialty polymers are a class of materials known for their exceptional performance in demanding applications.

The incorporation of sulfonyl groups into a polymer backbone can enhance several key properties. Sulfonated polymers, for instance, are known for their use in various applications due to their specific characteristics. While research on polymers derived directly from this compound is not available, the broader class of sulfonyl-containing polymers provides insights into the potential attributes. These can include:

Thermal Stability: The sulfonyl group is known to be thermally stable, which could contribute to a higher decomposition temperature for polymers incorporating this monomer.

Chemical Resistance: Polymers containing sulfonyl groups often exhibit good resistance to a range of chemicals.

Mechanical Strength: The rigid nature of the aromatic ring and the polar sulfonyl group could lead to polymers with high strength and stiffness.

The benzoate functionality, on the other hand, can also influence the properties of a polymer:

Liquid Crystalline Properties: Certain benzoate-containing polymers are known to exhibit liquid crystalline behavior, which is valuable for applications requiring high tensile strength and modulus.

Optical Properties: The aromatic nature of the benzoate group can contribute to a high refractive index in the resulting polymer.

The combination of these functionalities in a polymer derived from this compound could result in materials suitable for advanced applications in electronics, aerospace, and high-performance coatings.

Below is a table summarizing the potential properties that could be imparted by the functional groups of this compound when used as a monomer.

| Functional Group | Potential Contribution to Polymer Properties |

| Methanesulfonyl | Enhanced thermal stability, chemical resistance, mechanical strength |

| Benzoate | Potential for liquid crystalline behavior, high refractive index |

| Methoxy | Increased solubility, modification of electronic properties |

It is important to note that the actual synthesis and characterization of polymers from this specific monomer would be necessary to confirm these potential properties.

Ligand Design in Coordination Chemistry

In the realm of coordination chemistry, the design of ligands is crucial for the development of metal complexes with specific catalytic, magnetic, or optical properties. Benzoic acid and its derivatives are a well-established class of ligands. researchgate.net The structure of this compound suggests its potential utility as a ligand for coordinating with metal ions.

The carboxylate group, which can be formed by the hydrolysis of the methyl ester, is a common coordinating group. Additionally, the oxygen atoms of the methoxy and sulfonyl groups could potentially act as donor atoms, allowing for various coordination modes. The specific arrangement of these functional groups on the benzene ring could lead to the formation of stable chelate rings with metal ions.

Research on related benzoate ligands provides a basis for predicting the potential of this compound in this field. For example, studies on ortho-substituted benzoate ligands have shown that the nature and position of the substituent can significantly influence the resulting coordination compounds' structural features. researchgate.net The methoxy group at the ortho position in this compound could play a similar role in directing the coordination geometry. mdpi.com

The potential coordination modes of the deprotonated form of this compound are illustrated in the table below.

| Potential Donor Atoms | Possible Coordination Modes |

| Carboxylate oxygens | Monodentate, bidentate chelating, bidentate bridging |

| Methoxy oxygen | Monodentate |

| Sulfonyl oxygens | Monodentate |

The ability of this compound to act as a versatile ligand could lead to the synthesis of novel metal-organic frameworks (MOFs) or coordination polymers. These materials are of great interest for applications in gas storage, catalysis, and sensing. The presence of the sulfonyl group could also introduce specific functionalities into the resulting coordination complex, potentially influencing its electronic properties or reactivity. Further experimental work is required to explore the coordination chemistry of this specific compound and to synthesize and characterize the resulting metal complexes.

Conclusion and Future Research Directions

Summary of Current Academic Understanding of Methyl 2-methanesulfonyl-5-methoxybenzoate

This compound is a specific organic compound primarily recognized within the pharmaceutical industry as a process impurity of the antipsychotic drug Tiapride, where it is designated as "Tiapride EP Impurity A". veeprho.comklivon.com Its academic profile is largely defined by its structural characteristics and its relationship to pharmacologically active molecules rather than its own intrinsic properties or applications.

The existing body of scientific literature provides foundational data on its physicochemical properties. It is a white to off-white solid with a melting point of approximately 117°C. worldpharmatoday.com Key identifiers for this compound are its CAS Number, 63484-12-8, and its molecular formula, C10H12O5S, corresponding to a molecular weight of 244.26 g/mol . acs.org

From a synthetic perspective, the compound is structurally related to key pharmaceutical intermediates, such as Methyl 2-methoxy-5-aminosulfonylbenzoate, which is a precursor for the drugs Sulpiride and Levosulpiride. semanticscholar.orgguidechem.com The synthesis of this aminosulfonyl analogue typically involves a multi-step sequence starting from salicylic (B10762653) acid or methyl salicylate (B1505791), including etherification, chlorosulfonation, amination, and esterification. semanticscholar.orgresearchgate.net While direct, scalable synthesis routes for this compound are not extensively detailed, a specific method involving a visible-light-catalyzed sulfonylation reaction has been documented in academic literature. rsc.org This modern synthetic approach highlights a potential pathway for its formation, though its prevalence in industrial settings is not clear. The compound's primary role in an academic and quality control context is as a reference standard for the identification and quantification of impurities during the manufacturing and analysis of Tiapride. pharmaffiliates.com

Identification of Key Knowledge Gaps in its Chemical Landscape

Despite its relevance in pharmaceutical quality control, this compound remains a largely understudied molecule. The current academic landscape reveals several significant knowledge gaps:

Limited Synthetic Documentation: While related sulfonamides have well-documented synthetic routes, there is a scarcity of published methods specifically detailing the efficient and scalable synthesis of this compound. The existing literature often focuses on its aminosulfonyl analogue, leaving a gap in understanding the optimal conditions for introducing the methanesulfonyl group.

Lack of Reactivity and Mechanistic Data: There is a notable absence of research into the fundamental chemical reactivity of this compound. Detailed mechanistic studies of its formation, degradation, or its potential as a substrate in further chemical transformations are not readily available. Understanding the mechanism of its formation as an impurity in the Tiapride synthesis process is crucial for developing strategies to minimize its presence.

Unexplored Biological Profile: The toxicological and pharmacological profiles of this compound have not been investigated. Its classification as an impurity necessitates a basic understanding of its potential biological effects, yet this information is missing from the public domain.

Absence of Application-Oriented Research: Current knowledge confines this compound to the role of a pharmaceutical impurity. There has been no apparent exploration of its potential applications as a building block in medicinal chemistry, a scaffold for new materials, or as a chemical probe.

Proposed Future Avenues for Academic Research

The identified knowledge gaps provide a clear roadmap for future academic inquiry. The following avenues represent promising directions for research that could elevate the status of this compound from a mere impurity to a compound of broader chemical interest.

Future synthetic research should aim to develop novel, efficient, and well-documented pathways for this compound. Drawing inspiration from the synthesis of related compounds, which are often criticized for generating substantial waste, this research could focus on applying principles of green chemistry. guidechem.comresearchgate.net Areas for exploration include:

Catalytic approaches to sulfonation and methylation that avoid harsh reagents.

One-pot or tandem reaction sequences starting from readily available precursors like methyl 2-methoxybenzoate.

Investigation of flow chemistry techniques to improve reaction control, safety, and yield. mdpi.com

A fundamental understanding of the reaction mechanisms governing the synthesis and potential reactions of this molecule is essential. Future studies could involve:

Computational modeling and experimental kinetics to elucidate the mechanism of sulfonation on the substituted benzene (B151609) ring.

"Impurity profiling" studies that systematically investigate the reaction conditions leading to its formation during the synthesis of Tiapride, providing a rational basis for process optimization.

Exploring the reactivity of the methanesulfonyl group and the ester functionality to understand its stability and potential for derivatization.

Addressing the environmental concerns associated with the synthesis of related pharmaceutical intermediates is paramount. reachemchemicals.com Research should be directed towards developing production methods that are both sustainable and economically viable for industrial-scale applications. Key objectives include:

Replacing hazardous solvents with greener alternatives. worldpharmatoday.commdpi.com

Designing processes with high atom economy to minimize waste generation. acs.org

Investigating biocatalytic methods, which can offer high selectivity and mild reaction conditions. worldpharmatoday.com

To unlock any hidden potential, the synthesis of a library of derivatives is a logical next step. By systematically modifying the core structure of this compound, researchers can explore structure-activity relationships. This could involve:

Hydrolysis of the ester to the corresponding carboxylic acid, followed by amidation to create a range of benzamides.

Modification of the methoxy (B1213986) group via demethylation and subsequent re-alkylation.

Exploring reactions at the aromatic ring, if feasible.

These new analogues could then be subjected to biological screening to assess for any latent pharmacological activity, potentially identifying new lead compounds for drug discovery and expanding the utility of this chemical entity beyond its current role.

Table of Compounds Mentioned

Q & A

Basic Research Questions

Q. What are the key spectroscopic techniques for characterizing Methyl 2-methanesulfonyl-5-methoxybenzoate, and how are they applied?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : Use H and C NMR to confirm the methoxy () and methanesulfonyl () groups. The aromatic proton splitting pattern in H NMR can verify substitution positions .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms the molecular ion peak ([M+H]) and fragmentation patterns. For example, a peak at m/z 244.0443 corresponds to .

- Infrared (IR) Spectroscopy : Identify sulfonyl (1350–1160 cm) and ester carbonyl (1720–1700 cm) stretches .

Q. How is this compound synthesized, and what are common intermediates?

- Methodological Answer :

- Step 1 : Start with methyl 2-hydroxy-5-methoxybenzoate. Introduce the methanesulfonyl group via sulfonation using methanesulfonyl chloride in the presence of a base (e.g., pyridine) .

- Step 2 : Purify intermediates (e.g., methyl 5-methoxy-2-sulfamoylbenzoate) via recrystallization in ethanol/water .

- Yield Optimization : Adjust reaction temperature (70–90°C) and stoichiometry (1:1.2 molar ratio of substrate to sulfonating agent) to minimize side products .

Advanced Research Questions

Q. How can X-ray crystallography resolve ambiguities in the molecular structure of this compound?

- Methodological Answer :

- Data Collection : Use single-crystal X-ray diffraction (SCXRD) with Mo-Kα radiation ( Å). SHELX programs (e.g., SHELXL) refine the structure by minimizing residuals () .

- ORTEP Visualization : Generate thermal ellipsoid plots to confirm bond angles and torsional strain. For example, the sulfonyl group’s tetrahedral geometry should show S–O bond lengths of ~1.43 Å .

- Validation : Cross-check with Cambridge Structural Database (CSD) entries for similar benzoate derivatives to identify anomalies .

Q. What experimental strategies address contradictions in reported synthetic yields of this compound?

- Methodological Answer :

- Controlled Replicates : Conduct triplicate reactions under identical conditions (temperature, solvent purity) to assess reproducibility .

- Byproduct Analysis : Use HPLC-MS to detect impurities (e.g., over-sulfonated derivatives) that may skew yield calculations .

- Kinetic Studies : Monitor reaction progress via H NMR to identify rate-limiting steps (e.g., sulfonation vs. ester hydrolysis) .

Q. How does the compound’s stability vary under different storage conditions, and what precautions are recommended?

- Methodological Answer :

- Thermal Stability : Differential Scanning Calorimetry (DSC) shows decomposition above 150°C. Store at 2–8°C in amber glass vials to prevent photodegradation .

- Moisture Sensitivity : Karl Fischer titration reveals hygroscopicity (~0.5% water uptake in 24 hours). Use desiccants (silica gel) in storage containers .

- Handling : Wear nitrile gloves and work in fume hoods to avoid dermal/ocular exposure, as recommended for sulfonamide analogs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products